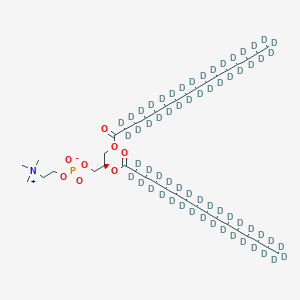

DPPC-d62

Beschreibung

Eigenschaften

IUPAC Name |

[(2R)-2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h38H,6-37H2,1-5H3/t38-/m1/s1/i1D3,2D3,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2,26D2,27D2,28D2,29D2,30D2,31D2,32D2,33D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KILNVBDSWZSGLL-PWXLRKPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H80NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40677033 | |

| Record name | (2R)-2,3-Bis[(~2~H_31_)hexadecanoyloxy]propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40677033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

796.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25582-63-2 | |

| Record name | (2R)-2,3-Bis[(~2~H_31_)hexadecanoyloxy]propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40677033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling the Biophysical Signature of DPPC-d62: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the core physical properties of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine-d62 (DPPC-d62), a deuterated phospholipid vital for biophysical studies and drug delivery system development. By substituting protons with deuterium in the acyl chains, this compound serves as a powerful tool in techniques like neutron scattering and nuclear magnetic resonance (NMR) spectroscopy, offering a unique window into the structure and dynamics of lipid bilayers. Understanding its fundamental physical characteristics is paramount for the accurate interpretation of experimental data and the rational design of lipid-based formulations.

Core Physical and Thermotropic Properties

The physical behavior of this compound is fundamentally linked to its molecular structure and the influence of deuteration on intermolecular interactions. These properties are summarized in the tables below, providing a comprehensive overview for experimental design and data analysis.

| General Property | Value | Reference |

| Molecular Formula | C₄₀H₁₈D₆₂NO₈P | |

| Molecular Weight | 796.4 g/mol | [1] |

| CAS Number | 25582-63-2 | |

| Appearance | Crystalline solid | [2] |

| Solubility | Ethanol: 30 mg/ml | [2] |

| Thermotropic and Structural Properties | Value | Reference |

| Pre-transition Temperature (Tₚ) | ~31.5 °C (estimated) | [3] |

| Main Phase Transition Temperature (Tₘ) | ~37 °C (estimated) | [3][4] |

| Critical Micelle Concentration (CMC) | ~0.46 nM (in water) | [5] |

| Area per Molecule (at 50°C, fluid phase) | 63.0 Ų (for DPPC) | |

| Bilayer Thickness (gel phase) | ~5.5 ± 0.2 nm (for fully hydrated DPPC) | [6] |

| Bilayer Thickness (fluid phase at 52°C) | ~3.6 ± 0.3 nm (for fully hydrated DPPC) | [6] |

| Bending Modulus (K꜀) | Varies with temperature and phase (see details below) | [7][8] |

Note: The phase transition temperatures for this compound are estimated based on the observation that acyl chain deuteration lowers the gel-fluid phase transition temperature of saturated phospholipids by approximately 4.3 ± 0.1 °C compared to their protiated counterparts[3]. The CMC value is for protiated DPPC, as deuteration of the acyl chains is not expected to significantly alter this property.

Phase Behavior of this compound

This compound, like its protiated analogue, exhibits distinct thermotropic phase transitions, which are crucial for its application in model membranes.

-

Gel Phase (Lβ'): At temperatures below the pre-transition, the acyl chains are in a highly ordered, all-trans configuration, resulting in a tightly packed and relatively rigid bilayer.

-

Ripple Phase (Pβ'): Between the pre-transition and the main transition temperatures, the bilayer exists in a "rippled" phase, characterized by periodic undulations.

-

Liquid Crystalline Phase (Lα): Above the main transition temperature, the acyl chains become disordered with trans-gauche isomerizations, leading to a fluid and more permeable bilayer.

The main gel-to-liquid crystalline phase transition is a highly cooperative process, and its characteristics can be modulated by the presence of other molecules, such as cholesterol or membrane-active peptides. For instance, in a 3:1 molar ratio mixture of this compound and cholesterol, two-phase coexistence of liquid-ordered (l₀) and liquid-disordered (lₐ) phases is observed in a narrow temperature range of 38°C to 42°C.

Experimental Protocols

Accurate determination of the physical properties of this compound relies on precise experimental methodologies. Below are detailed protocols for key analytical techniques.

Differential Scanning Calorimetry (DSC) for Phase Transition Analysis

DSC is a fundamental technique to determine the thermotropic phase behavior of lipid vesicles.[9]

Methodology:

-

Sample Preparation:

-

Prepare a suspension of this compound multilamellar vesicles (MLVs) or large unilamellar vesicles (LUVs) in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a known concentration (e.g., 1-5 mg/mL).

-

The thin-film hydration method is commonly used to prepare MLVs. A solution of this compound in chloroform is dried to a thin film under a stream of nitrogen, followed by vacuum desiccation to remove residual solvent. The lipid film is then hydrated with the buffer at a temperature above the main phase transition temperature of the lipid, with intermittent vortexing.

-

-

DSC Measurement:

-

Accurately load a known amount of the liposome suspension into an aluminum DSC pan. An equal volume of the buffer is loaded into a reference pan.

-

Seal the pans hermetically.

-

Place the sample and reference pans into the DSC instrument.

-

Equilibrate the system at a temperature below the expected pre-transition.

-

Scan the temperature at a controlled rate (e.g., 1-2 °C/min) over a range that encompasses both the pre-transition and the main phase transition.

-

Record the differential heat flow as a function of temperature.

-

-

Data Analysis:

-

The pre-transition (Tₚ) and main transition (Tₘ) temperatures are identified as the peak temperatures of the corresponding endothermic transitions in the thermogram.

-

The enthalpy of each transition (ΔH) can be calculated by integrating the area under the respective peak.

-

Determination of Critical Micelle Concentration (CMC)

The CMC is the concentration at which lipid monomers in an aqueous solution begin to self-assemble into micelles. For phospholipids with two long acyl chains like this compound, the CMC is extremely low. Fluorescence spectroscopy using a hydrophobic probe like pyrene is a sensitive method for its determination.[10]

Methodology:

-

Stock Solutions:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., chloroform or ethanol).

-

Prepare a stock solution of pyrene in ethanol.

-

-

Sample Preparation:

-

Prepare a series of aqueous buffer solutions containing a constant, low concentration of pyrene (e.g., 1 µM).

-

Add increasing concentrations of the this compound stock solution to the pyrene-containing buffer solutions. The final concentration of the organic solvent should be kept minimal.

-

Allow the solutions to equilibrate.

-

-

Fluorescence Measurement:

-

Measure the fluorescence emission spectrum of pyrene in each sample using a spectrofluorometer. The excitation wavelength is typically around 335 nm.

-

Record the intensities of the first (I₁) and third (I₃) vibronic peaks of the pyrene emission spectrum (around 373 nm and 384 nm, respectively).

-

-

Data Analysis:

-

Calculate the ratio of the intensities of the first and third peaks (I₁/I₃).

-

Plot the I₁/I₃ ratio as a function of the logarithm of the this compound concentration.

-

The CMC is determined from the inflection point of this plot, where a significant decrease in the I₁/I₃ ratio is observed. This decrease indicates the partitioning of pyrene into the hydrophobic core of the newly formed micelles.

-

Neutron Spin Echo (NSE) Spectroscopy for Bending Modulus Measurement

NSE is a powerful technique to probe the dynamics of lipid membranes on the nanosecond timescale, from which the bending modulus (K꜀) can be derived.[7][8]

Methodology:

-

Sample Preparation:

-

Prepare unilamellar vesicles (ULVs) of this compound in D₂O to provide the necessary neutron scattering contrast. Extrusion or sonication methods can be used to produce ULVs of a defined size.

-

-

NSE Experiment:

-

The experiment is performed at a dedicated NSE spectrometer at a neutron source facility.

-

The sample is placed in a temperature-controlled sample holder.

-

The intermediate scattering function, I(q,t), is measured over a range of momentum transfers (q) and Fourier times (t).

-

-

Data Analysis:

-

The decay of I(q,t) is analyzed using theoretical models, such as the Zilman-Granek model, which relates the relaxation rate (Γ) of the membrane fluctuations to the bending modulus.

-

The relaxation rate is expected to have a q³ dependence for membrane undulations.

-

By fitting the experimental data to the model, the bending modulus (K꜀) can be extracted. The temperature dependence of K꜀ can be investigated by performing measurements at different temperatures.

-

This technical guide provides a foundational understanding of the key physical properties of this compound, essential for its effective use in research and development. The provided data and experimental protocols serve as a valuable resource for designing and interpreting experiments aimed at elucidating the complex behavior of lipid membranes.

References

- 1. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules | Springer Nature Experiments [experiments.springernature.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Effect of deuteration on the phase behaviour and structure of lamellar phases of phosphatidylcholines - Deuterated lipids as proxies for the physical properties of native bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phase Transitions and Structural Changes in DPPC Liposomes Induced by a 1-Carba-Alpha-Tocopherol Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Investigation of Temperature-Induced Phase Transitions in DOPC and DPPC Phospholipid Bilayers Using Temperature-Controlled Scanning Force Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tsapps.nist.gov [tsapps.nist.gov]

- 8. Bending modulus of lipid bilayers in a liquid-crystalline phase including an anomalous swelling regime estimated by neutron spin echo experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Critical Synergistic Concentration of Lecithin Phospholipids Improves the Antimicrobial Activity of Eugenol against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to DPPC-d62: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1,2-dipalmitoyl-d62-sn-glycero-3-phosphocholine (DPPC-d62), a deuterated phospholipid crucial for advanced research in membrane biophysics, structural biology, and drug delivery systems. Its unique isotopic labeling allows for powerful analytical insights where conventional phospholipids fall short.

Core Molecular Attributes: Chemical Structure and Molecular Weight

This compound is a saturated phospholipid where all 62 hydrogen atoms on the two palmitoyl acyl chains have been replaced with deuterium atoms. This isotopic substitution makes it chemically similar to its protiated counterpart, DPPC, but significantly alters its nuclear properties, making it an invaluable tool in specific spectroscopic and scattering techniques.

The foundational chemical identity of this compound is detailed below:

-

Chemical Name: [(2R)-2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate[1]

-

Synonyms: 1,2-Dihexadecanoyl-d62-sn-glycero-3-phosphatidylcholine, PC(16:0-d31/16:0-d31), d62-DPPC[2][3]

The molecular weight varies slightly based on calculation methods but is consistently reported in the following range:

The diagram below illustrates the molecular structure, highlighting the deuterated acyl chains.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| IUPAC Name | [(2R)-2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate[1] |

| Molecular Formula | C₄₀H₁₈D₆₂NO₈P[2][3][4] |

| Average Molecular Weight | 796.4 g/mol [1][2][4] |

| Monoisotopic Mass | 795.95131376 Da[1] |

| CAS Number | 25582-63-2[1][2][3][5] |

| Physical Form | Crystalline solid[3] |

| Purity | Typically >99% deuterated forms (d1-d62)[3][4] |

| Deuterium Enrichment | ≥ 97% (with some commercial variants having 60-80% on alpha positions)[2] |

| Solubility | Ethanol: 30 mg/ml[3][4] |

| Storage Temperature | -20°C[2] |

Experimental Protocols and Applications

The primary utility of this compound lies in its application as a proxy for natural DPPC in experiments where the hydrogen signal from lipid acyl chains would otherwise interfere with the analysis.

Solid-State Deuterium NMR (²H-NMR) Spectroscopy

²H-NMR is a powerful technique to probe the structure and dynamics of lipid bilayers. By replacing hydrogen with deuterium in the acyl chains, researchers can directly measure the quadrupolar splitting, which provides detailed information about the orientation and motional freedom (order parameter) of the C-D bonds.

Objective: To characterize the phase behavior and molecular order of lipid membranes.

Generalized Protocol:

-

Sample Preparation:

-

This compound and other desired lipids (e.g., cholesterol, unlabeled phospholipids) are co-dissolved in an organic solvent like chloroform or a chloroform/methanol mixture.

-

The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film on the walls of a glass tube.

-

The film is placed under high vacuum for several hours to remove any residual solvent.

-

The lipid film is hydrated with a buffer solution (e.g., PBS) to a final lipid concentration of 20-50% by weight. For solid-state NMR, a hydrated lipid paste is often preferred.

-

The sample is subjected to multiple freeze-thaw cycles to ensure homogeneity and the formation of multilamellar vesicles (MLVs).

-

-

NMR Rotor Packing:

-

The hydrated lipid paste is carefully packed into a solid-state NMR rotor (e.g., 4 mm zirconium rotor) using centrifugation to ensure a dense, bubble-free sample.

-

-

Data Acquisition:

-

The rotor is placed in a solid-state NMR spectrometer.

-

²H NMR spectra are acquired using a quadrupolar echo pulse sequence ((π/2)x - τ - (π/2)y - acquire).

-

Spectra are typically collected over a range of temperatures to observe phase transitions (e.g., from the gel phase to the liquid-crystalline phase).

-

-

Data Analysis:

-

The quadrupolar splitting (ΔνQ) is measured from the separation of the two peaks in the Pake doublet powder pattern.

-

The order parameter (S_CD) for each deuterated segment is calculated from the splitting, providing a direct measure of the orientational order of the acyl chains.

-

Mass Spectrometry (MS) and Mass Spectrometry Imaging (MSI)

In lipidomics, this compound serves as an ideal internal standard for the quantification of endogenous DPPC.[3][4] Because it has nearly identical chemical and physical properties to natural DPPC, it co-extracts and ionizes similarly, but its significantly higher mass allows it to be distinguished easily in the mass spectrum.

Objective: To accurately quantify DPPC in a complex biological sample using LC-MS or to trace lipid metabolism using MSI.

Generalized Protocol for use as an Internal Standard:

-

Sample Preparation:

-

A known amount of this compound internal standard is added to the biological sample (e.g., plasma, tissue homogenate) before lipid extraction. This is a critical step to account for sample loss during processing.[6]

-

Lipids are extracted from the sample using a standard method (e.g., Folch or Bligh-Dyer extraction).

-

The lipid extract is dried down and reconstituted in a solvent compatible with the LC-MS system.

-

-

LC-MS/MS Analysis:

-

The sample is injected into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

-

The chromatograph separates the different lipid species.

-

The mass spectrometer is set to monitor the specific mass transitions for both endogenous DPPC and the this compound internal standard.

-

-

Quantification:

-

The peak area of the endogenous DPPC is compared to the peak area of the known amount of this compound internal standard.

-

A response factor is used to calculate the absolute concentration of DPPC in the original sample.

-

Experimental Workflow Visualization

The following diagrams illustrate the logical flow of common experimental procedures involving this compound.

References

- 1. Pressure effects on dipalmitoylphosphatidylcholine bilayers measured by 2H nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rapid 2H NMR transverse relaxation of perdeuterated lipid acyl chains of membrane with bound viral fusion peptide supports large-amplitude motions of these chains that can catalyze membrane fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. How to prepare membrane proteins for solid-state NMR: A case study on the alpha-helical integral membrane protein diacylglycerol kinase from E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sample Preparation for Membrane Protein Structural Studies by Solid-State NMR | Springer Nature Experiments [experiments.springernature.com]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis and Purity of Deuterated DPPC

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purity analysis of deuterated dipalmitoylphosphatidylcholine (d-DPPC). Deuterated lipids are invaluable tools in biophysical studies of cell membranes, drug delivery systems, and in structural biology, primarily for techniques such as neutron scattering and nuclear magnetic resonance (NMR) spectroscopy. This guide details common synthetic routes, extensive purification protocols, and analytical methodologies to ensure the high isotopic enrichment and chemical purity required for rigorous scientific investigation.

Synthesis of Deuterated DPPC

The synthesis of deuterated DPPC can be broadly categorized into two main approaches: fully chemical synthesis and chemoenzymatic methods. The choice of method often depends on the desired deuteration pattern (e.g., acyl chains, headgroup, or both) and the required stereochemical purity.

Deuteration of Precursors

The first step in synthesizing chain-deuterated DPPC is the preparation of deuterated palmitic acid. A common method for achieving high levels of deuteration is through H/D exchange reactions under hydrothermal conditions. This process typically involves heating the fatty acid in the presence of a metal catalyst, such as platinum on carbon (Pt/C), with a deuterium source like heavy water (D₂O)[1]. To achieve near-complete deuteration (e.g., >98%), this process may need to be repeated multiple times[1].

Chemical Synthesis

A prevalent method for the chemical synthesis of DPPC involves the esterification of a glycerophosphocholine (GPC) backbone with deuterated palmitic acid. A common procedure utilizes 4-dimethylaminopyridine (DMAP) as a catalyst and dicyclohexylcarbodiimide (DCC) as a coupling agent in a suitable organic solvent like dichloromethane (DCM) or acetonitrile. However, this method can lead to the formation of byproducts, which necessitates careful purification. An improved process involves optimizing the molar ratio of DMAP and using acetonitrile as the solvent to increase the yield and purity of the final product.

Chemoenzymatic Synthesis

Chemoenzymatic approaches offer the advantage of high regioselectivity, which is crucial for producing phospholipids with a specific stereochemistry. These methods often involve the use of lipases to selectively hydrolyze or esterify the glycerol backbone. For instance, a chemoenzymatic procedure can be employed to produce chain-deuterated 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) with high regiopurity, and similar strategies can be adapted for d-DPPC synthesis[2]. While these methods can reduce the formation of certain regioisomers, they may still result in minor byproducts that require careful separation[2].

Synthesis Workflow for Deuterated DPPC

Purity Analysis of Deuterated DPPC

Ensuring the purity of d-DPPC is critical for its application in research and development. Purity is assessed in terms of chemical purity, isotopic enrichment, and enantiomeric purity. A combination of analytical techniques is typically employed for a comprehensive characterization.

Chemical Purity Assessment

High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD): HPLC-CAD is a powerful technique for the quantitative analysis of lipids, including DPPC and its potential impurities. This method offers high sensitivity and reproducibility for non-volatile analytes and provides a more accurate assessment of purity compared to older techniques like Thin-Layer Chromatography (TLC)[3][4][5]. For instance, a lipid standard reported as >99% pure by TLC was found to be only 96.1% pure when analyzed by HPLC-CAD[3].

Thin-Layer Chromatography (TLC): TLC is a simpler and more rapid technique for the qualitative assessment of lipid purity. While it is useful for monitoring the progress of a reaction and for preliminary purity checks, it is generally not as quantitative as HPLC-CAD[3].

Isotopic Enrichment and Structural Integrity

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is essential for determining the isotopic enrichment of d-DPPC. By analyzing the mass isotopologue distribution, the percentage of deuterium incorporation can be calculated[6][7][8]. Tandem mass spectrometry (MS/MS) can further provide information on the location of the deuterium labels within the molecule by analyzing the fragmentation patterns[9].

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone technique for both structural confirmation and purity assessment of deuterated lipids.

-

¹H NMR: Can be used to confirm the overall structure of the DPPC molecule and to detect the presence of protonated impurities.

-

²H NMR: Directly probes the deuterated positions in the molecule, providing information on the degree and location of deuteration. It is also a powerful tool for studying the dynamics and ordering of lipid bilayers[10].

-

³¹P NMR: Is useful for analyzing the phospholipid headgroup and can detect the presence of phosphorus-containing impurities.

Enantiomeric Purity

For applications where the stereochemistry of the glycerol backbone is critical, the enantiomeric purity of the d-DPPC must be determined. This can be achieved using chiral chromatography or by derivatization with a chiral agent followed by NMR analysis[11].

Analytical Workflow for d-DPPC Purity Assessment

Quantitative Data Summary

The following tables summarize typical quantitative data related to the purity of d-DPPC.

Table 1: Comparison of Purity Assessment by TLC and HPLC-CAD

| Analytical Technique | Reported Purity | Reference |

| Thin-Layer Chromatography (TLC) | >99% | [3] |

| HPLC-CAD | 96.1% | [3] |

Table 2: Isotopic Purity of Commercially Available Deuterated Compounds

| Deuterated Compound | Isotopic Purity (%) | Analytical Method | Reference |

| Benzofuranone derivative (BEN-d₂) | 94.7 | LC-ESI-HR-MS & NMR | [6] |

| Tamsulosin-d₄ (TAM-d₄) | 99.5 | LC-ESI-HR-MS & NMR | [6] |

| Oxybutynin-d₅ (OXY-d₅) | 98.8 | LC-ESI-HR-MS & NMR | [6] |

| Eplerenone-d₃ (EPL-d₃) | 99.9 | LC-ESI-HR-MS & NMR | [6] |

| Propafenone-d₇ (PRO-d₇) | 96.5 | LC-ESI-HR-MS & NMR | [6] |

Experimental Protocols

Protocol for Deuteration of Palmitic Acid

This protocol is a generalized procedure based on H/D exchange reactions.

-

Reaction Setup: In a high-pressure reactor, combine palmitic acid, 5-10 mol% Pt/C catalyst, and D₂O.

-

Reaction Conditions: Seal the reactor and heat to 150-200 °C for 24-48 hours with continuous stirring.

-

Work-up: After cooling, extract the deuterated palmitic acid with an organic solvent (e.g., diethyl ether).

-

Purification: Remove the solvent under reduced pressure. The crude product can be further purified by recrystallization.

-

Repeat: For higher deuteration levels, the process can be repeated with fresh D₂O and catalyst[1].

Protocol for Chemical Synthesis of d-DPPC

This protocol is a generalized procedure for the esterification of GPC.

-

Reactant Preparation: Dissolve GPC and deuterated palmitic acid in anhydrous acetonitrile.

-

Reagent Addition: Add DMAP (catalytic amount) and DCC to the solution.

-

Reaction: Stir the reaction mixture at room temperature for 24-48 hours under an inert atmosphere (e.g., nitrogen or argon).

-

Filtration: Remove the dicyclohexylurea (DCU) byproduct by filtration.

-

Purification: The crude d-DPPC is purified by silica gel column chromatography using a gradient of chloroform and methanol.

Protocol for HPLC-CAD Analysis of d-DPPC

-

Instrumentation: An HPLC system equipped with a Charged Aerosol Detector.

-

Column: A C8 or C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with methanol and water is commonly employed[5].

-

Sample Preparation: Dissolve a known amount of the d-DPPC sample in a suitable solvent (e.g., methanol/chloroform mixture).

-

Analysis: Inject the sample onto the HPLC system and integrate the peak areas to determine the relative purity.

Protocol for NMR Analysis of d-DPPC

-

Sample Preparation: Dissolve the d-DPPC sample in a deuterated solvent (e.g., CDCl₃ or a mixture of CDCl₃ and CD₃OD).

-

¹H NMR: Acquire a standard one-dimensional proton NMR spectrum to verify the chemical structure and identify any protonated impurities.

-

²H NMR: Acquire a deuterium NMR spectrum to confirm the positions and extent of deuteration.

-

³¹P NMR: Acquire a phosphorus NMR spectrum to analyze the headgroup and detect any phosphorus-containing byproducts.

Conclusion

The synthesis and purification of high-purity deuterated DPPC are essential for its use in advanced research applications. This guide has outlined the primary synthetic routes and a comprehensive suite of analytical techniques for thorough characterization. By employing these detailed methodologies, researchers can ensure the quality and reliability of their deuterated lipid samples, leading to more accurate and reproducible experimental results.

References

- 1. Documents download module [ec.europa.eu]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. hplc.eu [hplc.eu]

- 5. researchgate.net [researchgate.net]

- 6. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. Isotopomer analysis of lipid biosynthesis by high resolution mass spectrometry and NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. The Effect of Ergosterol on Dipalmitoylphosphatidylcholine Bilayers: A Deuterium NMR and Calorimetric Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NMR Methods for Determining Lipid Turnover via Stable Isotope Resolved Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of DPPC-d62 in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine-d62 (DPPC-d62), a deuterated phospholipid crucial for a variety of research applications, particularly in the fields of membrane biophysics and drug delivery system development. Understanding the solubility of this compound in organic solvents is fundamental for its effective handling, formulation, and application in experimental settings.

Due to the limited availability of specific quantitative solubility data for the deuterated form, this guide will provide data for its non-deuterated counterpart, 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), which serves as a reliable proxy. The minor difference in molecular weight between DPPC and this compound is not expected to significantly alter its solubility characteristics in organic solvents.

Core Data Presentation: Solubility of DPPC

The solubility of DPPC in various common organic solvents is summarized in the table below. This data is essential for the preparation of stock solutions and the formation of lipid films in the creation of liposomes and other lipid-based nanostructures.

| Organic Solvent | Chemical Formula | Solubility (mg/mL) | Remarks |

| Chloroform | CHCl₃ | > 10[1] | Forms a clear solution. Hydrogen bonding occurs between chloroform and the phosphate and carbonyl groups of the phospholipid[2]. Exists as reverse micelles at concentrations above 6 mM[3]. |

| Ethanol | C₂H₅OH | ~ 30[4] | Forms a clear solution. Often used in the preparation of liposomes and other lipid-based drug delivery systems. |

| Methanol | CH₃OH | Soluble | While specific quantitative data is not readily available, methanol is commonly used in combination with chloroform (e.g., 2:1 or 7:3 v/v) to ensure complete dissolution of phospholipids[5]. |

| Dichloromethane (DCM) | CH₂Cl₂ | Soluble | Dichloromethane is effective in extracting phospholipids[6]. |

| Acetone | C₃H₆O | Poorly Soluble | Acetone is generally a poor solvent for phospholipids[6]. |

| Tetrahydrofuran (THF) | C₄H₈O | Soluble | Information on quantitative solubility is limited, but it is known to dissolve phospholipids. |

| Chloroform:Methanol Mixtures | - | Highly Soluble | Mixtures, particularly at a 2:1 (v/v) ratio, are widely used to effectively dissolve a broad range of lipids, including DPPC, for creating homogenous lipid films[5]. |

Experimental Protocols

Accurate determination of solubility and consistent preparation of lipid-based structures are critical for reproducible experimental outcomes. Below are detailed methodologies for determining this compound solubility and for preparing liposomes.

Experimental Protocol 1: Gravimetric Determination of this compound Solubility

This protocol outlines a method to quantitatively determine the solubility of this compound in a specific organic solvent at a given temperature.

Materials:

-

This compound powder

-

Organic solvent of interest (e.g., chloroform, ethanol)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with airtight caps

-

Constant temperature shaker or water bath

-

Filtration apparatus with a solvent-compatible membrane filter (e.g., 0.22 µm PTFE)

-

Pre-weighed, solvent-resistant containers for evaporation (e.g., glass vials)

-

Evaporation system (e.g., rotary evaporator or nitrogen stream)

-

Vacuum oven

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound powder to a known volume of the selected organic solvent in a vial. The presence of undissolved solid is necessary to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker or water bath set to the desired temperature.

-

Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure equilibrium is reached. Check for the persistence of undissolved solid.

-

-

Sample Collection and Filtration:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a calibrated pipette.

-

Filter the collected supernatant through a 0.22 µm membrane filter to remove any remaining solid particles.

-

-

Gravimetric Analysis:

-

Transfer a precise volume of the filtrate into a pre-weighed evaporation container.

-

Evaporate the solvent completely using a rotary evaporator or a gentle stream of nitrogen.

-

Place the container with the dried lipid residue in a vacuum oven at a temperature below the lipid's melting point to remove any residual solvent.

-

Cool the container in a desiccator to room temperature and weigh it on the analytical balance.

-

Repeat the drying and weighing steps until a constant weight is achieved[7][8].

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container from the final constant weight.

-

The solubility is then expressed as the mass of this compound per volume of the solvent (e.g., in mg/mL).

-

Experimental Protocol 2: Preparation of this compound Liposomes by the Thin-Film Hydration Method

This is a common and straightforward method for preparing multilamellar vesicles (MLVs), which can be further processed to form unilamellar vesicles.

Materials:

-

This compound

-

Organic solvent (typically a chloroform:methanol mixture, 2:1 v/v)[5]

-

Round-bottom flask

-

Rotary evaporator

-

Hydration buffer (e.g., phosphate-buffered saline, PBS)

-

Water bath

-

Vortex mixer

-

Extruder (optional, for size reduction)

-

Polycarbonate membranes of a specific pore size (optional)

Procedure:

-

Lipid Dissolution:

-

Weigh the desired amount of this compound and dissolve it in a sufficient volume of the organic solvent mixture in a round-bottom flask. Ensure the lipid is completely dissolved to form a clear solution.

-

-

Thin-Film Formation:

-

Attach the flask to a rotary evaporator.

-

Immerse the flask in a water bath set to a temperature above the boiling point of the solvent but below the phase transition temperature of the lipid (for DPPC, the phase transition temperature is ~41°C).

-

Rotate the flask and apply a vacuum to evaporate the organic solvent. This will result in the formation of a thin, uniform lipid film on the inner surface of the flask[9][10][11].

-

-

Removal of Residual Solvent:

-

To ensure all organic solvent is removed, place the flask under a high vacuum for at least 2-4 hours, or overnight[9].

-

-

Hydration:

-

Add the desired volume of the pre-warmed hydration buffer to the flask. The buffer should be heated to a temperature above the phase transition temperature of this compound (~41°C).

-

Agitate the flask by hand or using a vortex mixer to disperse the lipid film in the aqueous phase. This process results in the formation of multilamellar vesicles (MLVs)[9][11].

-

-

Size Reduction (Optional):

-

For a more uniform size distribution and to produce unilamellar vesicles, the MLV suspension can be subjected to sonication or extrusion.

-

For extrusion, the liposome suspension is repeatedly passed through polycarbonate membranes with a defined pore size (e.g., 100 nm) using an extruder device[10][12]. This should also be performed at a temperature above the lipid's phase transition temperature.

-

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate the experimental workflows described above.

References

- 1. echelon-inc.com [echelon-inc.com]

- 2. Solubility of phosphatidylcholine in chloroform. Formation of hydrogen bonding between phosphatidylcholine and chloroform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reverse micelles of dipalmitoyl phosphatidyl choline in chloroform and their interactions with dapsone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pharmajournal.net [pharmajournal.net]

- 8. Estimation of the total amount of lipids | Cyberlipid [cyberlipid.gerli.com]

- 9. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]

- 10. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]

- 12. pubcompare.ai [pubcompare.ai]

Navigating the Stability and Storage of DPPC-d62 Powder: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

1,2-dipalmitoyl-d62-sn-glycero-3-phosphocholine (DPPC-d62) is a deuterated form of the saturated phospholipid, DPPC, widely utilized as an internal standard in mass spectrometry-based lipidomics and for the preparation of model cell membranes in biophysical research. Ensuring the integrity of this compound powder through appropriate storage and handling is paramount for the accuracy and reproducibility of experimental results. This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound powder, based on available data for both the deuterated and non-deuterated forms.

Core Stability and Storage Recommendations

Proper storage is crucial to maintain the chemical and isotopic purity of this compound powder. The primary degradation pathway for saturated phospholipids like DPPC is hydrolysis. Oxidation is a lesser concern due to the absence of double bonds in the fatty acid chains.

Key Storage Parameters:

| Parameter | Recommendation | Rationale |

| Temperature | -20°C | To minimize the rate of potential chemical degradation, primarily hydrolysis. |

| Atmosphere | Inert gas (Argon or Nitrogen) | To displace oxygen and moisture, further inhibiting degradation. |

| Container | Tightly sealed glass vial with a Teflon-lined cap | Glass is inert and prevents leaching of plasticizers. A Teflon liner provides a superior seal against moisture and air. |

| Light Exposure | Protect from light | While saturated lipids are not highly photosensitive, storage in the dark is a general best practice to prevent any potential light-induced degradation. |

| Form | Solid powder | DPPC and its deuterated analogue are most stable as a dry powder. |

Shelf Life:

Under the recommended storage conditions of -20°C in a tightly sealed vial, this compound powder is expected to have a shelf life of at least one to four years, as indicated by various suppliers.

Impact of Environmental Factors on Stability

Several environmental factors can adversely affect the stability of this compound powder:

-

Temperature: Elevated temperatures can accelerate the rate of hydrolysis. The melting point of DPPC is approximately 41°C, and while the powder form is more stable, prolonged exposure to temperatures approaching this can lead to changes in the physical state and increase degradation rates.

-

Humidity: Moisture is a key reactant in the hydrolysis of phospholipids. Exposure of the powder to humid air can lead to water absorption and subsequent degradation. It is critical to allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.

-

Light: Although saturated phospholipids are generally considered to be photostable, prolonged exposure to high-intensity light, particularly UV radiation, should be avoided as a precautionary measure.

Chemical Degradation Pathway

The primary chemical degradation pathway for this compound is hydrolysis of the ester bonds, which can occur at both the sn-1 and sn-2 positions of the glycerol backbone. This results in the formation of lysophosphatidylcholine-d62 and palmitic acid-d31.

Caption: Hydrolysis of this compound.

Experimental Protocols for Stability Assessment

A comprehensive stability testing protocol for this compound powder involves subjecting the material to various stress conditions and analyzing its purity and degradation products over time.

A Generalized Experimental Workflow:

DPPC-d62 in Lipid Research: A Technical Guide

An In-depth Exploration of the Applications, Methodologies, and Data Analysis for Researchers, Scientists, and Drug Development Professionals.

Perdeuterated 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC-d62) is a synthetic, stable isotope-labeled phospholipid that has become an indispensable tool in lipid research. Its unique properties, where hydrogen atoms in the acyl chains are replaced with deuterium, make it particularly valuable for biophysical studies of lipid membranes using techniques such as neutron scattering and nuclear magnetic resonance (NMR) spectroscopy. This technical guide provides a comprehensive overview of the core applications of this compound, detailed experimental protocols, and quantitative data to facilitate its use in advanced lipid research and drug development.

Core Applications of this compound

This compound is primarily utilized to probe the structure and dynamics of lipid bilayers, offering insights into membrane organization, fluidity, and interactions with other molecules. Its applications span several key techniques:

-

Neutron Scattering: Due to the significant difference in neutron scattering length between hydrogen and deuterium, this compound provides excellent contrast in neutron scattering experiments.[1][2] This allows for the detailed characterization of lipid bilayer structures, including thickness, area per lipid, and the localization of membrane-associated molecules.[2][3] By selectively deuterating components of a model membrane, researchers can effectively make parts of the system "invisible" to neutrons, thereby highlighting the components of interest.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state deuterium (²H) NMR spectroscopy is a powerful technique for studying the order and dynamics of lipid acyl chains.[4][5] this compound provides a strong NMR signal that is sensitive to the orientation and motion of the C-D bonds along the palmitoyl chains. This enables the determination of order parameters, which reflect the degree of conformational freedom of the lipid tails, and the characterization of different lipid phases (e.g., gel vs. liquid-crystalline).[4]

-

Mass Spectrometry (MS)-Based Lipidomics: Deuterated lipids, including this compound, serve as excellent internal standards in quantitative mass spectrometry.[6][7] Because they are chemically identical to their non-deuterated counterparts but have a different mass, they can be added to a sample at a known concentration to correct for variations in sample extraction, ionization efficiency, and instrument response.[7] This significantly improves the accuracy and reproducibility of lipid quantification in complex biological samples.[6][8]

Quantitative Data from this compound Studies

The use of this compound in various biophysical techniques has yielded a wealth of quantitative data on the properties of lipid bilayers. The following tables summarize key parameters for DPPC and this compound containing membranes.

| Parameter | Value | Technique | Conditions | Reference |

| Bilayer Thickness | ||||

| DPPC Bilayer Thickness | 51 ± 3 Å | Neutron Reflection | Supported bilayer, 37 °C | [1] |

| This compound Hydrocarbon Thickness | 27.6 ± 0.5 Å | Neutron Diffraction | Multilamellar vesicles, 66% RH | [9] |

| DPPC Bilayer Thickness (Gel Phase) | 54.4 Å | Small-Angle Neutron Scattering (SANS) | Unilamellar vesicles with ~2.5mM CaCl₂, 20°C | [10] |

| DPPC Bilayer Thickness (Fluid Phase) | 43.2 ± 0.3 Å | Small-Angle Neutron Scattering (SANS) | Unilamellar vesicles with 1-40mM CaCl₂, 60°C | [11] |

| Area per Lipid | ||||

| DPPC Molecular Surface Area | 63.0 ± 1 Ų | X-ray and Neutron Scattering | Fully hydrated, 50 °C | [2][12] |

| DPPC Area per Molecule | 53.8 Ų | Neutron Reflectometry | Monolayer in LC phase, 30 mN·m⁻¹ | [3] |

| Phase Transition Temperature (Tm) | ||||

| DPPC Main Transition (Lβ' to Lα) | ~41 °C | Differential Scanning Calorimetry (DSC) | Multilamellar vesicles | [13] |

| This compound Critical Temperature (Tc) | 301.51 ± 0.1 K (28.36 °C) | ²H NMR | DOPC/DPPC-d62/cholesterol (37.5:37.5:25) | [4] |

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data. The following sections provide outlines for key experiments involving this compound.

Preparation of this compound Vesicles for Neutron Scattering and NMR

The preparation of unilamellar vesicles (LUVs) is a common starting point for many biophysical studies.

Materials:

-

This compound powder

-

Buffer of choice (e.g., phosphate-buffered saline, PBS)

-

Chloroform

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

-

Rotary evaporator

-

Nitrogen gas stream

Protocol:

-

Lipid Film Formation: Dissolve the desired amount of this compound in chloroform in a round-bottom flask. Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask's inner surface. Further dry the film under a gentle stream of nitrogen gas for at least 2 hours to remove any residual solvent.

-

Hydration: Hydrate the lipid film with the desired buffer by vortexing the flask. The temperature of the buffer should be above the main phase transition temperature of DPPC (~41°C) to ensure proper hydration and formation of multilamellar vesicles (MLVs).

-

Extrusion: To form LUVs of a defined size, subject the MLV suspension to multiple passes (e.g., 11-21 times) through a polycarbonate membrane with a specific pore size using a mini-extruder.[1] This process should also be performed at a temperature above the Tm of DPPC.

-

Sample Characterization: The size and unilamellarity of the prepared vesicles can be confirmed by techniques such as dynamic light scattering (DLS) and cryo-electron microscopy (cryo-EM).

Solid-State ²H NMR Spectroscopy of this compound Membranes

Solid-state NMR provides detailed information on the structure and dynamics of lipid bilayers.

Sample Preparation: [14][15][16]

-

Prepare MLVs of this compound as described above.

-

Pellet the MLVs by ultracentrifugation.

-

Transfer the hydrated lipid pellet into a solid-state NMR rotor (e.g., 4 mm zirconia rotor).[17]

-

Ensure the sample is properly packed to achieve optimal spectral resolution.

NMR Experiment:

-

Acquire ²H NMR spectra using a solid-state NMR spectrometer equipped with a wideline probe.

-

A quadrupolar echo pulse sequence (90°x - τ - 90°y - τ - acquire) is typically used to acquire the deuterium spectra, which minimizes spectral distortions arising from the large quadrupolar interaction.

-

Spectra are typically recorded at various temperatures to study phase transitions and lipid dynamics.

Data Analysis:

-

The primary observable in a ²H NMR spectrum of a lipid bilayer is the quadrupolar splitting (ΔνQ), which is the separation between the two peaks of the Pake doublet.

-

The order parameter (SCD) for each C-D bond can be calculated from the quadrupolar splitting. SCD provides a measure of the motional anisotropy of the acyl chains.

Use of this compound as an Internal Standard in Mass Spectrometry

This compound can be used to quantify endogenous DPPC and other phospholipids in complex mixtures.

-

Lipid Extraction: Extract lipids from the biological sample (e.g., plasma, cell lysate) using a modified Bligh-Dyer or Folch extraction method with a mixture of chloroform and methanol.[19]

-

Internal Standard Spiking: Add a known amount of this compound to the sample before the extraction process.

-

Sample Processing: Dry the lipid extract under a stream of nitrogen and reconstitute it in a solvent compatible with the LC-MS system (e.g., methanol/chloroform).

LC-MS/MS Analysis:

-

Separate the lipid species using liquid chromatography (LC), typically with a C18 reversed-phase column.

-

Detect and quantify the lipids using a tandem mass spectrometer (MS/MS) operating in a multiple reaction monitoring (MRM) or precursor ion scanning mode.

-

For DPPC, the precursor ion of the phosphocholine headgroup (m/z 184) is often monitored. For this compound, a corresponding shifted m/z value would be used.

Data Analysis:

-

Quantify the amount of endogenous DPPC by comparing the peak area of its corresponding MRM transition to the peak area of the this compound internal standard.

Visualizing Experimental Workflows and Signaling Pathways

Graphviz diagrams can be used to illustrate the logical flow of experiments and the complex interactions within signaling pathways.

Experimental Workflow: Investigating Protein-Membrane Interactions

This workflow outlines the steps to study the interaction of a membrane protein with a this compound model membrane using neutron scattering.

Caption: Workflow for studying protein-membrane interactions using this compound and SANS.

Signaling Pathway: GPCR Activation in a Lipid Raft

This diagram illustrates a simplified signaling pathway of a G-protein coupled receptor (GPCR) that is localized within a cholesterol-rich lipid raft, a microdomain often modeled using DPPC.[20][21][22][23]

Caption: Simplified GPCR signaling cascade within a lipid raft microdomain.

Conclusion

This compound is a powerful and versatile tool for lipid researchers. Its utility in neutron scattering, NMR spectroscopy, and mass spectrometry provides unparalleled opportunities to investigate the structure, dynamics, and composition of lipid membranes. By providing detailed quantitative data and robust experimental protocols, this guide aims to empower researchers to effectively harness the capabilities of this compound in their pursuit of a deeper understanding of lipid biology and its role in health and disease.

References

- 1. Creating Asymmetric Phospholipid Vesicles via Exchange With Lipid-Coated Silica Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lipid bilayer structure determined by the simultaneous analysis of neutron and X-ray scattering data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Critical Behaviour in DOPC/DPPC/Cholesterol Mixtures: Static 2H NMR Line Shapes Near the Critical Point - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Solid-State NMR of Membrane Proteins in Lipid Bilayers: to spin or not to spin? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. texilajournal.com [texilajournal.com]

- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Determining bilayer hydrocarbon thickness from neutron diffraction measurements using strip-function models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. experts.umn.edu [experts.umn.edu]

- 13. par.nsf.gov [par.nsf.gov]

- 14. Sample Preparation for Membrane Protein Structural Studies by Solid-State NMR | Springer Nature Experiments [experiments.springernature.com]

- 15. Sample Preparation for Membrane Protein Structural Studies by Solid-State NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. How to make an NMR sample [chem.ch.huji.ac.il]

- 18. avantiresearch.com [avantiresearch.com]

- 19. metabolomicsworkbench.org [metabolomicsworkbench.org]

- 20. Lipid Raft-Mediated Regulation of G-Protein Coupled Receptor Signaling by Ligands which Influence Receptor Dimerization: A Computational Study | PLOS One [journals.plos.org]

- 21. The evolving role of lipid rafts and caveolae in G protein-coupled receptor signaling: implications for molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 22. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 23. Localization and signaling of GPCRs in lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Thermotropic Behavior of DPPC-d62: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the phase behavior of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine with deuterated acyl chains (DPPC-d62), a crucial deuterated phospholipid for biophysical studies of model membranes. This document details the thermodynamic properties, phase transitions, and the experimental methodologies used to characterize this important biomolecule.

Phase Behavior of this compound

This compound is a saturated phospholipid that forms bilayer structures in aqueous environments, mimicking the lipid matrix of biological membranes. Its phase behavior is characterized by a series of temperature-dependent transitions between distinct physical states, primarily the gel (Lβ') and the liquid-crystalline (Lα) phases. The deuteration of the acyl chains in this compound slightly alters its physical properties compared to its protiated counterpart (DPPC).

Key Phases of this compound Bilayers

-

Gel Phase (Lβ'): At temperatures below the main phase transition, this compound exists in a highly ordered gel phase. In this state, the acyl chains are in a nearly all-trans conformation, leading to a thicker and less permeable bilayer.

-

Liquid-Crystalline Phase (Lα): Above the main transition temperature, the acyl chains undergo a cooperative melting process, resulting in a more disordered and fluid liquid-crystalline phase. This phase is characterized by an increase in gauche conformers, leading to a thinner and more permeable bilayer.

-

Ripple Phase (Pβ'): For multilamellar vesicles of DPPC, an intermediate "ripple" phase is often observed between the gel and liquid-crystalline phases.

Quantitative Phase Transition Data

The main phase transition of this compound from the gel to the liquid-crystalline state is a key parameter in its characterization. The transition temperature (Tm) and the associated enthalpy change (ΔH) are critical for understanding the energetics of the bilayer.

| Parameter | Value | Experimental Technique | Reference |

| Main Transition Temperature (Tm) | ~37 °C | Deuterium Magnetic Resonance | [1][2] |

| 37.75 °C | 2H NMR | ||

| Transition Width | < 1 °C | Deuterium Magnetic Resonance | [1] |

| Hysteresis | ~1 °C | Deuterium Magnetic Resonance | [1] |

Experimental Protocols

The characterization of the phase behavior of this compound relies on a suite of biophysical techniques. Below are detailed methodologies for the key experiments.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique used to measure the heat flow associated with phase transitions in materials like lipid bilayers.

Methodology:

-

Sample Preparation:

-

This compound is dissolved in a suitable organic solvent (e.g., chloroform/methanol mixture).

-

The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film on the wall of a glass vial.

-

The lipid film is further dried under vacuum for several hours to remove any residual solvent.

-

The lipid film is hydrated with a buffer solution (e.g., phosphate-buffered saline) to a final concentration of 1-5 mg/mL.

-

The suspension is vortexed and subjected to several freeze-thaw cycles to ensure homogeneity and the formation of multilamellar vesicles (MLVs).

-

-

DSC Measurement:

-

A known amount of the lipid suspension is hermetically sealed in an aluminum DSC pan. An empty pan is used as a reference.

-

The sample and reference pans are placed in the DSC cell.

-

The sample is heated at a constant rate (e.g., 1-2 °C/min) over a temperature range that encompasses the phase transitions of interest (e.g., 10 °C to 60 °C).

-

The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

-

Data Analysis:

-

The resulting thermogram (heat flow vs. temperature) is analyzed to determine the transition temperature (Tm), which is the peak temperature of the main endothermic transition.

-

The enthalpy of the transition (ΔH) is calculated by integrating the area under the transition peak.

-

X-Ray Diffraction

X-ray diffraction provides detailed structural information about the arrangement of lipid molecules in the bilayer, including bilayer thickness and acyl chain packing.

Methodology:

-

Sample Preparation:

-

A hydrated this compound sample is prepared as described for DSC.

-

For oriented samples, the lipid dispersion is deposited on a flat substrate (e.g., a silicon wafer or mica sheet) and allowed to slowly evaporate, leading to the formation of oriented multilayers.

-

The sample is placed in a temperature and humidity-controlled chamber.

-

-

X-ray Diffraction Measurement:

-

The sample is exposed to a monochromatic X-ray beam.

-

The scattered X-rays are detected by a 2D detector.

-

Small-angle X-ray scattering (SAXS) provides information on the lamellar repeat distance (d-spacing), which is related to the bilayer thickness.

-

Wide-angle X-ray scattering (WAXS) gives information about the in-plane packing of the acyl chains.

-

-

Data Analysis:

-

The SAXS pattern is analyzed to determine the d-spacing from the positions of the Bragg peaks.

-

The WAXS pattern is analyzed to determine the nature of the acyl chain packing (e.g., hexagonal packing in the liquid-crystalline phase).

-

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR, particularly deuterium (²H) NMR, is a powerful technique to probe the structure and dynamics of deuterated lipids like this compound.

Methodology:

-

Sample Preparation:

-

This compound is hydrated with a buffer solution.

-

The hydrated lipid dispersion is transferred to an NMR rotor.

-

For oriented samples, the lipid dispersion is applied to thin glass plates, which are then stacked inside the NMR rotor.

-

-

NMR Measurement:

-

The sample is placed in a solid-state NMR spectrometer.

-

²H NMR spectra are acquired as a function of temperature. The quadrupolar splitting of the deuterium nuclei is sensitive to the orientation and dynamics of the C-D bonds in the acyl chains.

-

-

Data Analysis:

-

The changes in the ²H NMR lineshape and quadrupolar splittings are analyzed to monitor the phase transitions.

-

In the gel phase, the spectrum is broad due to restricted motion.

-

In the liquid-crystalline phase, the spectrum narrows due to the increased motional averaging.

-

The order parameter of the acyl chains can be calculated from the quadrupolar splittings.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the conformational order of the lipid acyl chains by monitoring the vibrational frequencies of specific molecular groups.

Methodology:

-

Sample Preparation:

-

A thin film of this compound is prepared on an infrared-transparent window (e.g., CaF₂ or BaF₂).

-

The film is hydrated by exposing it to a humidified atmosphere or by direct addition of buffer.

-

-

FTIR Measurement:

-

The sample is placed in a temperature-controlled cell within an FTIR spectrometer.

-

Infrared spectra are recorded as a function of temperature.

-

The frequency of the C-D stretching vibrations of the deuterated acyl chains is particularly sensitive to the conformational state (trans vs. gauche).

-

-

Data Analysis:

-

The peak position of the symmetric CD₂ stretching band (around 2088-2094 cm⁻¹) is monitored.

-

An abrupt shift to higher wavenumbers indicates the transition from the more ordered gel phase to the disordered liquid-crystalline phase.

-

Visualizations

Experimental Workflow for Characterizing this compound Phase Behavior

References

DPPC-d62 as a Non-Perturbing Membrane Probe: A Technical Guide

Introduction

In the fields of membrane biophysics and drug development, understanding the intricate structure and dynamics of lipid bilayers is paramount. Model membranes, often composed of phospholipids like 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), serve as indispensable tools for these investigations. The introduction of isotopically labeled lipids, particularly perdeuterated forms such as DPPC-d62, has revolutionized the study of membrane systems. This compound, in which the 62 hydrogen atoms on the acyl chains are replaced with deuterium, is widely employed as a "non-perturbing" probe. This designation stems from the assumption that the substitution of hydrogen with deuterium, a heavier isotope, induces minimal changes to the physicochemical properties of the lipid and the bilayer it forms.

This technical guide provides an in-depth exploration of this compound's role as a membrane probe. It is intended for researchers, scientists, and drug development professionals who utilize biophysical techniques to study membrane interactions. We will critically evaluate the "non-perturbing" nature of this compound by presenting quantitative data on its effects on membrane properties. Furthermore, this guide details experimental protocols for key techniques that leverage this compound and illustrates common experimental workflows.

The primary advantage of using deuterated lipids lies in their utility in techniques like neutron scattering and nuclear magnetic resonance (NMR) spectroscopy.[1][2] In small-angle neutron scattering (SANS), the significant difference in neutron scattering length between hydrogen and deuterium provides a powerful mechanism for contrast variation, allowing researchers to highlight specific components within a complex assembly, such as a protein embedded in a membrane.[3][4] Similarly, in solid-state NMR (ssNMR), deuterium labeling is a non-perturbing way to obtain detailed information on the order and dynamics of lipid acyl chains.[5]

While the assumption is that deuterated and protiated lipids are identical in their physical properties, subtle differences do exist.[1][2] This guide will provide a quantitative comparison to help researchers make informed decisions when designing experiments and interpreting data.

Quantitative Comparison: DPPC vs. This compound

The validity of this compound as a non-perturbing probe hinges on the degree to which its physical properties mimic those of its protiated (hydrogenous) counterpart, DPPC. While generally considered to be structurally and functionally analogous, chain deuteration does introduce subtle yet measurable alterations to the bilayer's characteristics.

Phase Transition Temperature (T₀)

The main phase transition temperature (Tₘ), where the lipid bilayer transitions from a tightly packed gel phase (Lβ) to a more fluid liquid-crystalline phase (Lα), is a critical parameter defining membrane behavior. For saturated lipids, acyl chain deuteration has been consistently shown to cause a decrease in Tₘ.

| Lipid | Main Phase Transition Temperature (Tₘ) | Technique |

| DPPC | 41 °C[6][7] | Differential Scanning Calorimetry (DSC) |

| DPPC (chain deuterated) | ~37 °C (a decrease of 4.3 ± 0.1 °C)[1][2] | Differential Scanning Calorimetry (DSC) |

This reduction of approximately 4-5 °C upon chain deuteration is a key consideration for temperature-sensitive studies.[8]

Bilayer Structural Parameters

The geometric properties of the bilayer, such as the area per lipid and the overall thickness, can also be influenced by deuteration. These parameters are crucial for understanding membrane packing, permeability, and interactions with embedded or associated molecules.

| Parameter | DPPC | This compound | Notes |

| Area per Lipid (APL) in Fluid Phase (Lα) | ~63 Ų[9] - 65 Ų[10] | A decrease of up to 10% has been observed upon deuteration.[11] | The increased mass and altered van der Waals interactions of C-D bonds compared to C-H bonds lead to a more condensed packing of the acyl chains. |

| Bilayer Thickness in Fluid Phase (Lα) | ~34-36 Å[10][12] | An increase of about 3% has been observed.[11] Deuterated chains can also cause a reduction in the lamellar repeat spacing and bilayer thickness.[1][2] | The change in thickness is a direct consequence of the altered area per lipid; a smaller APL results in a thicker bilayer to accommodate the lipid volume. |

It is important to note that while these changes are measurable, they are often considered minor enough for this compound to serve as a reliable proxy for DPPC in many biophysical studies, particularly those focused on the relative changes induced by a third component, such as a drug molecule.[1][2]

Experimental Protocols

This compound is most powerfully utilized in neutron scattering and solid-state NMR experiments. The following sections provide generalized protocols for these techniques.

Small-Angle Neutron Scattering (SANS)

SANS is a technique that provides structural information on the nanometer scale, making it ideal for studying the size and shape of lipid vesicles and the thickness of their bilayers.[4] The use of this compound, in conjunction with varying the D₂O/H₂O ratio of the solvent, allows for "contrast matching," where different components of a system can be made effectively invisible to neutrons, thereby highlighting the structure of the remaining components.

Methodology:

-

Vesicle Preparation:

-

A lipid film of this compound (and any other components, such as cholesterol or a drug) is created by dissolving the lipids in an organic solvent (e.g., chloroform) and then evaporating the solvent under a stream of nitrogen, followed by vacuum desiccation.[13]

-

The dried lipid film is hydrated in a buffer prepared with a specific D₂O/H₂O ratio. For example, hydrating a this compound film in 100% D₂O maximizes the contrast between the deuterated lipid tails and the solvent.

-

The hydrated lipid suspension is subjected to several freeze-thaw cycles to create multilamellar vesicles (MLVs).[13]

-

To obtain unilamellar vesicles (ULVs) of a defined size, the MLV suspension is extruded through a polycarbonate membrane with a specific pore size (e.g., 100 nm).

-

-

SANS Data Acquisition:

-

The vesicle solution is placed in a quartz cuvette.

-

SANS measurements are performed at a controlled temperature, typically above the Tₘ of the lipid mixture to ensure the membrane is in the fluid phase.

-

Scattering data (intensity I versus scattering vector q) is collected over a q-range relevant for bilayer thickness and vesicle size (e.g., 0.01 to 0.5 Å⁻¹).

-

-

Data Analysis:

Solid-State NMR (ssNMR)

Deuterium (²H) ssNMR is a powerful technique for probing the orientation and dynamics of lipid acyl chains within a membrane. It provides a direct measure of the segmental order parameter (S_CD), which quantifies the motional freedom of each carbon segment along the acyl chain.

Methodology:

-

Sample Preparation:

-

Multilamellar vesicles (MLVs) are typically used for ²H ssNMR. A lipid film containing this compound is prepared as described for SANS.

-

The lipid film is hydrated with a minimal amount of buffer (e.g., 30-50 wt% water) to form a hydrated lipid pellet.

-

The hydrated pellet is transferred to an NMR rotor.

-

-

²H ssNMR Data Acquisition:

-

Spectra are acquired using a quadrupolar echo pulse sequence on a solid-state NMR spectrometer.

-

Experiments are conducted at a controlled temperature. By acquiring spectra at various temperatures, one can observe the changes in lipid order across the phase transition.

-

-

Data Analysis:

-

The resulting spectrum for a fluid-phase lipid bilayer is a characteristic "Pake doublet." The separation of the two peaks (the quadrupolar splitting, Δνq) is directly proportional to the order parameter (S_CD) for the C-D bond.

-

By analyzing the splittings, a profile of lipid chain order from the headgroup towards the methyl terminus can be constructed. This provides detailed insight into how membrane additives like drugs or cholesterol affect the packing and dynamics of the lipid core.[5][15]

-

Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate common workflows where this compound is a key component.

Workflow for Drug-Membrane Interaction Studies

This workflow outlines the process of using this compound in SANS or ssNMR experiments to characterize how a therapeutic molecule interacts with and perturbs a model membrane.

Caption: Workflow for investigating drug-membrane interactions using this compound.

Logical Diagram of Isotopic Contrast in SANS

This diagram illustrates the principle of contrast variation using deuteration. By selectively deuterating components (lipid or protein) and adjusting the solvent (D₂O/H₂O), one can isolate the scattering signal from a specific part of a complex.

Caption: Principle of contrast matching in SANS using selective deuteration.

Conclusion

This compound is an invaluable tool for probing the structure and dynamics of lipid membranes. While not perfectly "non-perturbing," the alterations it induces in bilayer properties—primarily a modest decrease in phase transition temperature and slight changes in packing—are well-characterized and often acceptable for the intended application. Its true power is realized in techniques like SANS and ssNMR, where the isotopic label provides unique contrast and detailed molecular-level information that is otherwise inaccessible. By understanding the subtle differences between DPPC and this compound and employing appropriate experimental designs, researchers can continue to leverage this probe to gain critical insights into membrane biophysics, with significant implications for drug discovery and development.

References

- 1. Effect of deuteration on the phase behaviour and structure of lamellar phases of phosphatidylcholines - Deuterated lipids as proxies for the physical properties of native bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Small-Angle Neutron Scattering for Studying Lipid Bilayer Membranes [mdpi.com]

- 5. Solid State NMR of Lipid Model Membranes | Springer Nature Experiments [experiments.springernature.com]

- 6. avantiresearch.com [avantiresearch.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Closer Look at Structure of Fully Hydrated Fluid Phase DPPC Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular Simulation Study of Structural and Dynamic Properties of Mixed DPPC/DPPE Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Investigation of Temperature-Induced Phase Transitions in DOPC and DPPC Phospholipid Bilayers Using Temperature-Controlled Scanning Force Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Small-angle neutron scattering study of the lipid bilayer thickness in unilamellar dioleoylphosphatidylcholine vesicles prepared by the cholate dilution method: n-decane effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Phase Equilibria in DOPC/DPPC-d62/Cholesterol Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

Isotopic Labeling of Phospholipids with Deuterium: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotopic labeling of phospholipids with deuterium, a stable, non-radioactive isotope of hydrogen, has emerged as a powerful tool in lipidomics and drug development. By replacing hydrogen atoms with deuterium, researchers can trace the metabolic fate of phospholipids, elucidate complex signaling pathways, and investigate the interactions between drugs and lipid membranes without altering the fundamental chemical properties of the molecules. This technical guide provides a comprehensive overview of the methodologies for deuterium labeling of phospholipids, their analysis, and their application in research and drug development.

Methodologies for Deuterium Labeling of Phospholipids

The introduction of deuterium into phospholipids can be achieved through two primary approaches: metabolic labeling in vivo or in cell culture, and chemical synthesis.

Metabolic Labeling with Deuterium Oxide (D₂O)

Metabolic labeling is a versatile technique that leverages the cellular machinery to incorporate deuterium into newly synthesized lipids. Deuterium oxide (D₂O), or heavy water, serves as a readily available and cost-effective source of deuterium that can be introduced into the metabolism of living organisms or cultured cells.[1][2] The deuterium from D₂O is incorporated into various metabolic precursors, including acetyl-CoA and NADPH, which are fundamental building blocks for de novo fatty acid synthesis.[3]

Experimental Workflow for Metabolic Labeling

Chemical Synthesis of Deuterated Phospholipids